-Amino-6-chloro-1,3-benzenedisulfonamide functions as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes involved in various physiological processes, including acid-base balance and electrolyte transport. Inhibiting these enzymes can lead to several effects, including:
4-Amino-6-chloro-1,3-benzenedisulfonamide is a known metabolite of the diuretic drug hydrochlorothiazide. This means that the body breaks down hydrochlorothiazide into 4-amino-6-chloro-1,3-benzenedisulfonamide, which is then excreted in the urine. The detection of 4-amino-6-chloro-1,3-benzenedisulfonamide in urine can be used to confirm the use of hydrochlorothiazide. Source: PubChem, National Institutes of Health: )
Some studies have investigated the potential antibacterial activity of 4-amino-6-chloro-1,3-benzenedisulfonamide against the bacterium Helicobacter pylori, which is associated with peptic ulcers. However, further research is needed to confirm and understand the mechanisms of this potential activity. Source: Sigma-Aldrich:
4-Amino-6-chloro-1,3-benzenedisulfonamide is a chemical compound with the molecular formula and a molecular weight of 285.7 g/mol. It is characterized by the presence of an amino group, a chlorine atom, and two sulfonamide groups attached to a benzene ring. This compound appears as a solid and has a melting point of approximately 258 °C. It is known for its distinctive odor and is classified as non-flammable and non-hazardous under standard conditions .
The specific mechanism by which ACDA inhibits H. pylori is not fully understood and requires further investigation []. However, its antibacterial activity might be related to its ability to interfere with essential bacterial processes or disrupt the bacterial cell wall.
Additionally, 4-Amino-6-chloro-1,3-benzenedisulfonamide is known as a transformation product of Hydrochlorothiazide, indicating its relevance in pharmaceutical chemistry .
4-Amino-6-chloro-1,3-benzenedisulfonamide exhibits biological activity primarily associated with its role as an antibacterial agent. It has been studied for its potential effects on various bacterial strains and has shown promise in inhibiting bacterial growth. The compound's mechanism of action is thought to involve interference with bacterial folate synthesis pathways, similar to other sulfonamides .
The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various analogs .
4-Amino-6-chloro-1,3-benzenedisulfonamide has several applications:
These applications underscore its significance in both medicinal chemistry and industrial processes .
Studies on the interactions of 4-Amino-6-chloro-1,3-benzenedisulfonamide have revealed its potential effects when combined with other compounds. Notably:
Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound .
Several compounds share structural similarities with 4-Amino-6-chloro-1,3-benzenedisulfonamide. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Amino-N-(4-sulfamoylphenyl)benzenesulfonamide | Contains additional sulfonamide groups | Enhanced solubility and bioactivity |
Sulfanilamide | A simpler structure with one sulfonamide group | Historical importance as one of the first sulfa drugs |
Hydrochlorothiazide | A thiazide derivative with similar antibacterial properties | Used primarily as a diuretic |
These compounds illustrate variations in functional groups and biological activity while maintaining core structural characteristics that define their classification within sulfonamides .
The systematic IUPAC nomenclature for this compound is 4-amino-6-chlorobenzene-1,3-disulfonamide. The structural framework consists of a benzene ring substituted with an amino group at position 4, a chlorine atom at position 6, and two sulfonamide groups at positions 1 and 3, creating a symmetrical disulfonamide arrangement. The molecular structure can be represented by the SMILES notation: C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N.
The compound's InChI Key is IHJCXVZDYSXXFT-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications. The three-dimensional structure reveals the sulfonamide groups positioned meta to each other on the benzene ring, with the amino and chloro substituents creating an asymmetric substitution pattern that influences the compound's physicochemical properties and biological activity.
The Chemical Abstracts Service (CAS) registry number 121-30-2 serves as the definitive identifier for this compound. The molecular formula C6H8ClN3O4S2 indicates the presence of six carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, four oxygen atoms, and two sulfur atoms. The calculated molecular weight is 285.73 g/mol, which has been consistently verified across multiple chemical databases and commercial suppliers.
Validation of the molecular formula through various analytical techniques confirms the compound's composition. The European Community number 204-463-1 and the UNII identifier 3A52O8YREJ provide additional regulatory identification numbers used in pharmaceutical and chemical commerce. The ChEBI ID CHEBI:3602 facilitates bioinformatics applications and database cross-referencing.
The compound is known by numerous synonyms reflecting its historical development and regional usage patterns. Primary synonyms include Chloraminophenamide, Salmid, Idorese, and Chloroaminophenamide. Additional systematic names include 1,3-Benzenedisulfonamide, 4-amino-6-chloro-, 5-Chloro-2,4-disulfamoylaniline, and 3-Chloro-4,6-disulfamoylaniline.
The historical nomenclature evolution reflects the compound's discovery and characterization in medicinal chemistry research. The name "Chloraminophenamide" emphasizes its structural relationship to other aminophenol derivatives, while "Salmid" represents a simplified commercial designation. The systematic name 4-Amino-6-chloro-m-benzenedisulfonamide specifically indicates the meta-positioning of the sulfonamide groups. Other documented variants include 3A52O8YREJ (FDA UNII), NSC 93772 (National Service Center number), and MFCD00007933 (MDL number).
Acute Toxic;Irritant;Health Hazard